Product packaging for Quinoxaline-5,8-dicarboxylic acid(Cat. No.:CAS No. 569660-09-9)

Quinoxaline-5,8-dicarboxylic acid

Cat. No.: B11884499
CAS No.: 569660-09-9
M. Wt: 218.17 g/mol
InChI Key: BDKLYPXIJUUCLB-UHFFFAOYSA-N
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Description

Significance of the Quinoxaline (B1680401) Scaffold in Contemporary Chemical Science

The quinoxaline scaffold, a fusion of benzene (B151609) and pyrazine (B50134) rings, is a privileged structure in modern chemistry, demonstrating remarkable versatility across a spectrum of scientific disciplines. ijpsjournal.com In medicinal chemistry, quinoxaline derivatives are integral to the development of new therapeutic agents. researchgate.netpharmatutor.org They exhibit a wide array of pharmacological activities, including anticancer, antibacterial, antiviral, antifungal, anti-inflammatory, and antitubercular properties. researchgate.netnih.govsapub.orgwisdomlib.org The structural nucleus of quinoxaline is a key feature in several marketed drugs, highlighting its clinical significance. ijpsjournal.comnih.gov For instance, some derivatives have been investigated for their potent anti-cancer activity, acting as inhibitors for crucial enzymes in cell growth and proliferation. nih.gov

Beyond medicine, the quinoxaline core is a critical component in the field of materials science, particularly in the development of organic electronics. nih.gov Its electron-deficient nature makes it an excellent component for creating n-type and p-type semiconductors used in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic solar cells. nih.govfrontiersin.orgnih.gov Polymers incorporating the quinoxaline unit can exhibit high charge carrier mobility and tunable electronic properties. frontiersin.orgacs.org For example, alternating donor-acceptor copolymers using quinoxaline as the electron-deficient unit have shown significant potential in constructing high-performance organic semiconductors. frontiersin.orgnih.gov The planarity and rigidity of the quinoxaline structure contribute to favorable intermolecular interactions, which are essential for efficient charge transport in these materials. frontiersin.org

Historical Development and Emerging Research Trajectories of Quinoxaline Dicarboxylic Acids

The synthesis of the basic quinoxaline structure has been well-established for over a century, traditionally prepared through the condensation of an aromatic o-diamine with an α-dicarbonyl compound. sapub.org This straightforward and versatile method has allowed for the creation of a vast library of quinoxaline derivatives. rsc.org The development of quinoxaline dicarboxylic acids represents a more specialized trajectory in this field. Early research often focused on simpler derivatives, but as synthetic methodologies advanced, so did the ability to introduce multiple functional groups with high regioselectivity.

The oxidation of quinoxalines to produce pyrazine-dicarboxylic acid derivatives has been a known transformation, indicating an early route to related dicarboxylic acid structures. orgsyn.org More recently, research has shifted towards synthesizing specific isomers like quinoxaline-2,3-dicarboxylic acid and exploring their subsequent chemical transformations. researchgate.netnih.gov For example, 6,7-dimethylquinoxaline-2,3-dicarboxylic acid anhydride (B1165640) has been used as a starting material to create a variety of novel heterocyclic compounds through reactions with binucleophiles. researchgate.net

A significant emerging research trajectory for quinoxaline dicarboxylic acids, including the 5,8-dicarboxylic acid isomer, is their use as organic linkers in the synthesis of Metal-Organic Frameworks (MOFs). researchgate.netnih.gov MOFs are crystalline materials with porous structures, constructed from metal ions or clusters connected by organic ligands. The rigid structure and the defined coordination sites of quinoxaline dicarboxylic acids make them ideal candidates for building robust frameworks with tailored properties for applications in gas storage, catalysis, and sensing. nih.govresearchgate.netuniversityofgalway.ie The functionalization of MOFs with quinoxaline-based linkers is being explored to enhance photocatalytic activity for organic reactions. nih.gov

Position and Unique Attributes of Quinoxaline-5,8-dicarboxylic Acid as a Research Target

This compound stands out as a research target due to the specific positioning of its two carboxylic acid functional groups. Unlike the more commonly studied 2,3-disubstituted quinoxalines, the 5,8-substitution pattern places the coordinating groups on the benzene portion of the fused ring system. This arrangement dictates a unique spatial orientation and bite angle for coordination with metal centers, leading to novel topologies and properties in the resulting coordination polymers and MOFs.

The rigid, planar quinoxaline backbone, combined with the divergent orientation of the carboxylate groups at the 5 and 8 positions, makes it an excellent building block for creating extended, porous architectures. The nitrogen atoms within the pyrazine ring also offer additional potential coordination sites or can be used to tune the electronic properties of the molecule and the resulting material.

Research has also highlighted the importance of the substituent position on the biological activity of quinoxaline derivatives. For example, a study on quinoxaline carboxylic acids found that quinoxaline-5-carboxylic acid was significantly more potent in protecting against drug-induced hair cell damage than its quinoxaline-6-carboxylic acid counterpart, emphasizing that the specific location of the functional group is critical to its biological function. nih.gov This principle underscores the potential for this compound to serve as a scaffold for new therapeutic agents where the spatial arrangement of binding groups is crucial for efficacy. Furthermore, related structures like quinoxaline-5,8-diones have been synthesized and shown to possess potent inhibitory activity on vascular smooth muscle cell proliferation, suggesting another avenue of biomedical research for this class of compounds. nih.gov

Table of Properties for Quinoxaline Derivatives

Compound NameMolecular FormulaKey Research AreaReference
QuinoxalineC₈H₆N₂Core scaffold, Organic electronics, Medicinal chemistry ijpsjournal.com
Quinoxaline-5-carboxylic acidC‐H₆N₂O₂Ototoxicity protection nih.gov
Quinoxaline-5,8-dioneC₈H₄N₂O₂Inhibition of cell proliferation nih.govnih.gov
Quinoxaline-2,3-dicarboxylic acidC₁₀H₆N₂O₄Synthetic precursor, MOF linker nih.gov
5-MethylquinoxalineC₉H₈N₂Synthetic chemistry nist.gov
6,7-Dimethylquinoxaline-2,3-dicarboxylic anhydrideC₁₂H₈N₂O₃Synthetic precursor researchgate.net
5,6,7,8-TetrahydroquinoxalineC₈H₁₀N₂Food chemistry, Flavor compound foodb.ca

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H6N2O4 B11884499 Quinoxaline-5,8-dicarboxylic acid CAS No. 569660-09-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

569660-09-9

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

quinoxaline-5,8-dicarboxylic acid

InChI

InChI=1S/C10H6N2O4/c13-9(14)5-1-2-6(10(15)16)8-7(5)11-3-4-12-8/h1-4H,(H,13,14)(H,15,16)

InChI Key

BDKLYPXIJUUCLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)N=CC=N2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Mechanistic Pathways for Quinoxaline 5,8 Dicarboxylic Acid and Its Derivatives

Direct Synthesis Strategies for Quinoxaline-5,8-dicarboxylic Acid

The direct formation of the this compound core can be achieved through several synthetic routes, primarily involving oxidative processes or condensation-cyclization reactions.

Oxidative Routes for Carboxylic Acid Formation on Quinoxaline (B1680401) Core

One established method for introducing carboxylic acid functionalities onto a pre-existing quinoxaline ring system is through oxidation. The oxidation of quinoxaline and its derivatives, such as 2-methylquinoxaline, using potassium permanganate (B83412) can yield pyrazine-2,3-dicarboxylic acid. orgsyn.org This method highlights the potential for oxidizing substituents on the quinoxaline core to form carboxylic acids. While this specific example leads to a pyrazinedicarboxylic acid, similar oxidative strategies can be envisioned for the synthesis of this compound from appropriately substituted precursors. The reaction of 2,3-diphenyl-pyrido[2,3-f]quinoxaline has also been explored, involving steps like hydrolysis of an ester and subsequent decarboxylation of the resulting acid. researchgate.net

Another approach involves the oxidation of a precursor molecule. For instance, the synthesis of a pyrazine (B50134) carboxylic acid was achieved by oxidizing a cyclized intermediate with selenium dioxide and hydrogen peroxide. nih.gov This demonstrates that oxidative methods are a viable strategy for forming the carboxylic acid groups on the heterocyclic ring.

Condensation-Based Cyclization Approaches Leading to Dicarboxylic Acid Quinoxalines

The most prevalent and versatile method for constructing the quinoxaline framework is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. sapub.orgencyclopedia.pubresearchgate.net This fundamental reaction can be adapted to produce this compound by utilizing appropriately substituted starting materials. For example, the condensation of an aromatic diamine with a derivative of oxalic acid can lead to the formation of a quinoxaline with carboxylic acid functionalities. nih.gov

The reaction conditions for these condensations can vary significantly, from traditional methods involving heating in organic solvents to more modern, greener approaches. nih.gov The choice of catalyst, such as a mild acidic reagent or even catalyst-free conditions, can influence the reaction efficiency and yield. sapub.org

A specific example of a condensation reaction leading to a related dione (B5365651) structure involves the one-pot reaction of a substituted o-phenylenediamine (B120857) with oxalic acid under solvent-free grinding conditions, which produces 1,4-dihydro-quinoxaline-2,3-dione derivatives. ias.ac.in While not forming the dicarboxylic acid directly, this illustrates the principle of using dicarboxylic acids or their derivatives in condensation reactions to build the quinoxaline core.

Green Chemistry Approaches in Dicarboxylic Quinoxaline Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. ijirt.org For quinoxaline synthesis, this includes the use of green solvents, recyclable catalysts, and energy-efficient techniques like microwave irradiation. mdpi.com

One notable green approach is the use of high-temperature water as a reaction medium. While not explicitly detailed for this compound, the principles of green chemistry are broadly applicable. For instance, catalyst-free condensation reactions in solvents like methanol (B129727) or even solvent-free grinding offer significant advantages in terms of reduced waste and energy consumption. ias.ac.inthieme-connect.com The use of biodegradable catalysts and aqueous reaction media further contributes to the sustainability of these synthetic routes. mdpi.com Research has shown that reactions can be carried out at room temperature with high yields in short reaction times, avoiding the need for harsh conditions or toxic solvents. thieme-connect.com

Functionalization and Derivatization Chemistry of this compound

Once the this compound core is synthesized, the carboxylic acid groups provide reactive handles for further chemical modifications, allowing for the creation of a diverse range of derivatives.

Chemical Transformations at the Carboxylic Acid Moieties (e.g., Esterification, Amidation)

The carboxylic acid functionalities of this compound are readily transformed into other functional groups, most commonly esters and amides.

Esterification: The conversion of the carboxylic acids to esters is a standard transformation. This can be achieved through various standard esterification protocols. For example, the synthesis of 10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxaline derivatives often involves an ethyl carboxylate group, highlighting the formation of esters from their corresponding carboxylic acids. researchgate.net

Amidation: The formation of amides from the carboxylic acid groups is another crucial derivatization. This is typically achieved by reacting the carboxylic acid with an amine in the presence of a coupling agent. For instance, quinoxaline-2-carboxylic acid has been successfully coupled with various amines to produce amide derivatives using reagents like propylphosphonic anhydride (B1165640) (T3P) or by first converting the carboxylic acid to an acid chloride using reagents like POCl3. nih.gov This amidation reaction is a key step in the synthesis of biologically active quinoxaline derivatives. nih.gov The general mechanism for acid-catalyzed amidation involves the protonation of the carbonyl oxygen, followed by nucleophilic attack of the amine, proton transfer, and subsequent elimination of water. youtube.com

A series of 6-arylamino-2,3-bis(pyridin-2-yl)-7-chloro-quinoxaline-5,8-diones were synthesized, which, while not directly from the dicarboxylic acid, demonstrates the introduction of amino functionalities to the quinoxaline core. nih.gov

Substituent Effects on this compound Reactivity

The reactivity of the this compound molecule is significantly influenced by the nature and position of substituents on the quinoxaline ring. These substituents can affect both the synthetic reactions and the chemical properties of the resulting derivatives.

In the context of functionalization, the regioselectivity of nucleophilic substitution reactions on the quinoxaline ring is governed by the electronic effects of existing substituents. For example, in the synthesis of 6-aminosubstituted quinoxaline 1,4-dioxides, the chlorine atom at the C6 position is preferentially substituted over the one at C7. nih.gov This is attributed to the conjugation of the C6 carbon with an electron-withdrawing group at the C2 position, which increases the positive charge at C6 and stabilizes the intermediate Meisenheimer complex. nih.gov

Furthermore, the introduction of substituents can be a deliberate strategy to fine-tune the properties of the final compounds. In the development of ASK1 inhibitors, for example, various electron-withdrawing or -donating groups were introduced at different positions of the quinoxaline ring to study the structure-activity relationship. nih.gov

The table below summarizes some of the substituents and their effects mentioned in the literature.

Substituent/ModificationPositionEffect on Reactivity or Properties
Methyl group2Can be oxidized to a carboxylic acid. orgsyn.org
Electron-withdrawing groupsOn diamine precursorLower yields and longer reaction times in condensation. ias.ac.in
Chlorine atom6Preferentially substituted in nucleophilic substitution reactions. nih.gov
Electron-withdrawing group2Increases positive charge at C6, enhancing nucleophilic substitution. nih.gov
Various electron-donating/withdrawing groupsMultipleUsed to modulate biological activity in drug design. nih.gov

Catalytic Advancements in this compound Synthesis

The synthesis of the quinoxaline scaffold, a foundational structure for numerous materials and pharmaceutical agents, has been significantly advanced through the development of sophisticated catalytic systems. These catalysts enhance reaction rates, improve yields, and promote more environmentally benign conditions. The primary and most classical route to quinoxaline formation involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.govnih.gov For the specific synthesis of this compound, this would involve the reaction of 4,5-diaminophthalic acid with a suitable 1,2-dicarbonyl compound like glyoxal. Catalytic strategies are crucial for activating the substrates and facilitating the key bond-forming steps.

Homogeneous catalysts, which operate in the same phase as the reactants, have been widely explored for quinoxaline synthesis. These catalysts, typically Lewis or Brønsted acids, activate the carbonyl group of the 1,2-dicarbonyl compound, making it more susceptible to nucleophilic attack by the diamine.

A variety of metal-based catalysts have proven effective. For instance, simple and affordable hydrated metal salts such as CrCl₂·6H₂O, PbBr₂, and CuSO₄·5H₂O have been successfully employed. orientjchem.org These catalysts function as Lewis acids, utilizing empty orbitals to activate the carbonyl moiety. orientjchem.org Other notable homogeneous systems include cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN), which can catalyze the reaction in water, and zinc triflate [Zn(OTf)₂], which is effective at room temperature in acetonitrile, affording yields up to 90%. nih.govmdpi.com The use of a NiBr₂/1,10-phenanthroline system has also been reported for the synthesis of a range of quinoxaline derivatives. organic-chemistry.org

The table below summarizes the performance of various homogeneous catalysts in the synthesis of quinoxaline derivatives, which are considered applicable to the synthesis of this compound.

CatalystSolventConditionsKey AdvantagesReference
Cerium(IV) Ammonium Nitrate (CAN)Water or AcetonitrileRoom Temperature, 20 minConsidered a green chemistry approach, fast reaction time. nih.gov
Zinc Triflate [Zn(OTf)₄]AcetonitrileRoom TemperatureHigh yields (up to 90%), mild conditions. mdpi.com
Copper(I) Iodide (CuI)DMSO80°C, 20 hoursEffective for one-pot, three-component reactions. organic-chemistry.org
Nickel(II) Bromide/1,10-phenanthrolineNot specifiedMildInexpensive and simple system. organic-chemistry.org

Heterogeneous catalysts offer significant advantages over their homogeneous counterparts, primarily in their ease of separation from the reaction mixture and potential for recyclability, which aligns with the principles of green chemistry. researchgate.net These solid-supported catalysts often provide high efficiency under mild reaction conditions.

Several types of heterogeneous catalysts have been developed for quinoxaline synthesis. Alumina-supported heteropolyoxometalates, such as CuH₂PMo₁₁VO₄₀ on alumina, have been shown to be highly active, facilitating the reaction at room temperature with excellent yields. nih.gov Another approach involves using polymer-supported sulphanilic acid, which acts as an effective catalyst for the condensation reaction in ethanol. researchgate.net Solid acid catalysts, like silica-supported perchloric acid (HClO₄·SiO₂) and sulfonic acid-functionalized titania (TiO₂-Pr-SO₃H), are also noteworthy for their high catalytic activity and reusability. mdpi.comchim.it The TiO₂-based catalyst, for example, can achieve a 95% yield in just 10 minutes at room temperature. mdpi.com

Metal-Organic Frameworks (MOFs) have emerged as a promising class of heterogeneous catalysts due to their high surface area, tunable porosity, and well-defined active sites. Copper-based MOFs, in particular, have been investigated for quinoxaline synthesis. Cu(BDC) (where BDC = 1,4-benzenedicarboxylate) has been employed as an efficient and stable heterogeneous catalyst for the oxidative cyclization reaction to form quinoxalines. researchgate.net Its high catalytic activity is attributed to the strong coordination between the copper(II) centers and the carboxylate linkers, providing Lewis acid sites for the reaction. researchgate.net

The following table details representative heterogeneous catalysts used in quinoxaline synthesis.

CatalystReaction TypeConditionsKey AdvantagesReference
Alumina-supported HeteropolyoxometalatesCondensationRoom Temperature, TolueneHigh yields (>90%), recyclable, mild conditions. nih.govudayton.edu
Polymer-supported Sulphanilic AcidCondensationRoom Temperature, EthanolHassle-free preparation, energy-conserving, recyclable. researchgate.net
TiO₂-Pr-SO₃HCondensationRoom Temperature, 10 minHigh efficiency (95% yield), rapid, solvent-free option. mdpi.com
Cu(BDC) (MOF)Oxidative Cyclization100°C, Toluene, AirHigh stability, higher activity than other tested MOFs. researchgate.net

Mechanistic Investigations of this compound Formation and Reactivity

The formation of the quinoxaline ring system predominantly proceeds through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. nih.gov The mechanism is generally accepted to be an acid-catalyzed process, where the catalyst plays a crucial role in activating the carbonyl substrate. researchgate.net

The proposed mechanism can be outlined in several key steps:

Activation of the Carbonyl Group: The catalyst, acting as a Lewis acid (e.g., a metal cation like Al³⁺ or Cu²⁺) or a Brønsted acid (e.g., H⁺ from a solid acid), coordinates to one of the carbonyl oxygen atoms of the 1,2-dicarbonyl compound. orientjchem.orgresearchgate.net This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: One of the amino groups of the o-phenylenediamine derivative (in this case, 4,5-diaminophthalic acid) performs a nucleophilic attack on the activated carbonyl carbon. orientjchem.org This results in the formation of a hemiaminal intermediate.

Dehydration and Imine Formation: The hemiaminal intermediate undergoes dehydration (loss of a water molecule), a step often facilitated by the catalyst, to form an imine.

Intramolecular Cyclization and Dehydration: The second amino group then attacks the remaining carbonyl carbon in an intramolecular fashion. A subsequent, second dehydration step leads to the formation of the dihydropyrazine (B8608421) ring, which rapidly oxidizes (often by air) to the aromatic quinoxaline system. orientjchem.orgresearchgate.net

Theoretical studies, such as those using Density Functional Theory (DFT), have been employed to characterize the reaction pathway, including the intermediates and transition states involved in the condensation, cyclization, and oxidation steps. benthamscience.com These computational investigations help to elucidate the energy barriers and confirm the stability of the proposed intermediates, providing a deeper understanding of the reaction dynamics. benthamscience.com

The reactivity of this compound is largely dictated by the electron-withdrawing nature of the two carboxylic acid groups and the pyrazine ring. These groups deactivate the benzene (B151609) ring towards electrophilic substitution. Conversely, the carboxylic acid groups themselves are key reactive sites, able to undergo typical reactions such as esterification or conversion to amides, providing a handle for further functionalization and the synthesis of a wide array of derivatives. acs.org

Advanced Spectroscopic and Crystallographic Characterization of Quinoxaline 5,8 Dicarboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise molecular structure of quinoxaline-5,8-dicarboxylic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

In ¹H NMR spectroscopy of quinoxaline (B1680401) derivatives, the aromatic protons typically appear in the downfield region, influenced by the electron-withdrawing nature of the quinoxaline ring system. For quinoxaline itself, the protons on the pyrazine (B50134) ring (H-2 and H-3) are the most deshielded, while the protons on the benzene (B151609) ring (H-5, H-6, H-7, and H-8) appear at slightly higher fields. The introduction of two carboxylic acid groups at the 5 and 8 positions significantly alters the chemical shifts of the neighboring protons. The protons at the 6 and 7 positions would be expected to show distinct signals, likely as doublets due to coupling with each other.

¹³C NMR spectroscopy provides complementary information about the carbon skeleton. The carbon atoms of the quinoxaline ring system exhibit characteristic chemical shifts. The carbons directly bonded to the nitrogen atoms (C-2 and C-3) are typically found at lower field strengths compared to the other carbons in the benzene portion of the molecule. The presence of the carboxylic acid groups at C-5 and C-8 introduces quaternary carbon signals and further influences the chemical shifts of the surrounding aromatic carbons. Theoretical calculations, often using Density Functional Theory (DFT), can be employed to predict and help assign the experimental ¹³C NMR shifts, showing good agreement with experimental data for similar quinoxaline structures. ias.ac.in

¹H and ¹³C NMR Data for Quinoxaline Derivatives
CompoundTechniqueSolventKey Chemical Shifts (ppm)
Quinoxaline¹H NMRCDCl₃δ 8.8 (s, 2H, H-2, H-3), 8.1 (dd, 2H, H-5, H-8), 7.7 (dd, 2H, H-6, H-7)
Quinoxaline¹³C NMRCDCl₃δ 145.3 (C-2, C-3), 142.0 (C-9, C-10), 130.2 (C-6, C-7), 129.5 (C-5, C-8)
Methyl 2,3-dioxo-1,2,3,4-tetrahydroquinoxaline-5-carboxylate¹H NMRCDCl₃δ 12.2 (s, 1H), 11.2 (s, 1H), 7.8 (d, J = 8.0 Hz, 1H), 7.6 (d, J = 6.5 Hz, 1H), 7.2 (t, J = 8.0 Hz, 1H), 3.9 (s, 3H) researchgate.net
Diquinoxaline[2,3-b][2,3-e]piperazine-6,6'-dicarboxylic acid¹H NMRDMSO-d₆δ 9.50 (s, 2H, 2COOH), 7.07 (d, 1H, CH), 6.92 (s, 1H, CH), 6.32 (d, 1H, CH), 4.66 (s, 2H, 2NH) researchgate.net
Diquinoxaline[2,3-b][2,3-e]piperazine-6,6'-dicarboxylic acid¹³C NMRDMSO-d₆δ 198.0 (COOH), 142.0, 142.0, 140.0, 135.2, 126.4 (aromatic C), 118.6, 114.2, 114.2 (aromatic C) researchgate.net

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by several key absorption bands. The O-H stretching vibration of the carboxylic acid groups appears as a broad band in the region of 3300-2500 cm⁻¹. The C=O stretching vibration of the carboxylic acid is expected to be a strong band around 1700 cm⁻¹. The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. scialert.net The C=N stretching vibration within the quinoxaline ring system gives rise to absorptions in the 1620-1500 cm⁻¹ range. nih.gov Additionally, characteristic bands for C-H in-plane and out-of-plane bending vibrations of the aromatic rings are expected in the fingerprint region (below 1500 cm⁻¹). scialert.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C and C=N stretching vibrations of the quinoxaline ring are typically strong in the Raman spectrum. Aromatic C-H stretching vibrations are also observable. The symmetric stretching of the carboxylate group, if deprotonated, would also give a characteristic Raman signal.

Key Vibrational Frequencies for Quinoxaline Derivatives
Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Carboxylic Acid (O-H)Stretching3300-2500 (broad) researchgate.net
Carboxylic Acid (C=O)Stretching~1700 researchgate.net
Aromatic C-HStretching3100-3000 scialert.net
Quinoxaline Ring (C=N)Stretching1620-1500 nih.gov
Quinoxaline RingRing Vibrations1640, 1570-1530 researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Structure

Electronic spectroscopy provides insights into the electronic transitions and photophysical properties of this compound.

UV-Vis Absorption Spectroscopy: The UV-Vis absorption spectrum of quinoxaline derivatives in solution typically displays multiple absorption bands corresponding to π-π* and n-π* electronic transitions. nih.gov The π-π* transitions, which are generally more intense, arise from the excitation of electrons in the conjugated aromatic system. The n-π* transitions, which are typically weaker, involve the excitation of non-bonding electrons on the nitrogen atoms to anti-bonding π* orbitals. The presence of the carboxylic acid groups can cause a shift in the absorption maxima (either a bathochromic/red shift or a hypsochromic/blue shift) due to their electron-withdrawing nature and potential for hydrogen bonding with the solvent. nih.gov For instance, the UV-Vis spectra of some quinoxaline derivatives show absorption maxima around 350 nm. nih.gov

Fluorescence Spectroscopy: Many quinoxaline derivatives are known to be fluorescent. nih.gov Upon excitation at an appropriate wavelength (determined from the UV-Vis spectrum), the molecule can emit light at a longer wavelength. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and the solvent environment. The electron-withdrawing carboxylic acid groups in this compound are expected to influence its fluorescence behavior, potentially leading to a decrease in emission intensity compared to unsubstituted quinoxaline. nih.gov

Electronic Spectroscopic Data for Quinoxaline Derivatives
Compound TypeTechniqueSolventKey Wavelengths (nm)Reference
10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalinesUV-VisDMSOλmax ~350 nih.gov
Cinnamil and quinoxaline derivativesUV-VisDMSOπ-π* (305–325), n-π* (400–410) nih.gov
10-ethyl-7-oxo-7,10-dihydropyrido[2,3-f]quinoxalinesFluorescenceDMSOEmission maxima at 450, 490, 555 nih.gov

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elucidate the fragmentation pattern of this compound.

High-resolution mass spectrometry (HRMS) can provide the exact molecular mass of the compound, which allows for the confirmation of its elemental composition. For this compound (C₁₀H₆N₂O₄), the expected monoisotopic mass can be precisely calculated and compared with the experimental value.

Electron ionization (EI) or electrospray ionization (ESI) techniques can be used to generate ions for mass analysis. The resulting mass spectrum will show a molecular ion peak (M⁺) or a protonated molecule peak ([M+H]⁺), respectively. The fragmentation pattern observed in the mass spectrum provides valuable structural information. For this compound, characteristic fragmentation pathways would likely involve the loss of one or both carboxylic acid groups (as COOH or CO₂ and H₂O), as well as fragmentation of the quinoxaline ring itself. Analysis of these fragment ions helps to confirm the connectivity of the atoms within the molecule. For example, a mass spectrum of a quinoxaline derivative showed a molecular ion peak M+ with the chemical formula C18H13N4O3Cl3 at m/z 438. ekb.eg

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional structure of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the planarity of the quinoxaline ring system and the geometry of the carboxylic acid groups. Crucially, X-ray crystallography also reveals the supramolecular architecture of the compound in the crystal lattice. This includes the arrangement of molecules relative to one another and the nature of the intermolecular interactions, such as hydrogen bonding and π-π stacking.

For this compound, extensive hydrogen bonding is expected between the carboxylic acid groups of adjacent molecules, potentially forming dimers or extended one-, two-, or three-dimensional networks. The planar quinoxaline rings may also engage in π-π stacking interactions, further stabilizing the crystal structure. Understanding this supramolecular assembly is vital as it can influence the material's physical properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Species Detection

Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR) spectroscopy, is a technique specifically designed to detect and characterize chemical species that have unpaired electrons, such as radicals.

While this compound itself is a diamagnetic molecule (no unpaired electrons) and therefore EPR-silent, EPR spectroscopy can be employed to study radical species that may be generated from it under certain conditions, such as through photo-irradiation or chemical oxidation/reduction. For instance, studies on other quinoxaline derivatives have used EPR in conjunction with spin trapping agents to detect the formation of reactive oxygen species (ROS) and other radical intermediates upon UV irradiation. nih.gov This can provide insights into the photochemical reactivity and potential mechanisms of action in various applications. The EPR spectrum provides information about the g-factor and hyperfine coupling constants, which can help to identify the specific radical species formed. nih.gov

Coordination Chemistry and Metal Organic Frameworks Mofs with Quinoxaline 5,8 Dicarboxylic Acid Ligands

Design Principles and Coordination Modes of Dicarboxylic Acid Quinoxaline (B1680401) Ligands

The design of coordination compounds using dicarboxylic acid quinoxaline ligands is guided by the predictable yet versatile bonding behavior of the functional groups. The interplay between the carboxylate groups and the quinoxaline nitrogen atoms dictates the final architecture and properties of the resulting metal complex.

The carboxylate groups of quinoxaline-5,8-dicarboxylic acid are primary sites for coordination with metal ions. They can adopt several coordination modes, which are crucial in determining the dimensionality and topology of the resulting coordination polymer. These modes include:

Monodentate: One oxygen atom of the carboxylate group coordinates to a single metal center.

Bidentate Chelating: Both oxygen atoms of the same carboxylate group coordinate to a single metal center, forming a chelate ring.

Bidentate Bridging: Each oxygen atom of the carboxylate group coordinates to a different metal center, bridging them. This can occur in a syn-syn, syn-anti, or anti-anti conformation.

Tridentate: One oxygen atom bridges two metal centers while the other coordinates to one of them.

N,O-Chelation: One nitrogen atom and an adjacent carboxylate group can chelate a single metal ion, forming a stable five- or six-membered ring. This is a common motif in complexes with N-heterocyclic carboxylate ligands. nih.gov

Bridging: The nitrogen atoms can act as bridging sites between metal centers, further extending the dimensionality of the network. This is particularly relevant in the formation of 2D and 3D frameworks.

The coordination ability of the nitrogen atoms can be tailored by introducing substituents on the quinoxaline ring, thereby modifying the electronic properties and steric hindrance around the nitrogen donors. mdpi.com

Synthesis and Structural Diversity of this compound-Based Coordination Polymers

The synthesis of coordination polymers based on this compound is typically achieved through self-assembly processes where the ligand and metal ions spontaneously form ordered structures. The choice of synthetic method and conditions is critical in directing the final architecture.

Hydrothermal and solvothermal methods are the most common techniques for synthesizing coordination polymers from this compound. rsc.org These methods involve heating a mixture of the ligand, a metal salt, and a solvent (water for hydrothermal, an organic solvent for solvothermal) in a sealed vessel at elevated temperatures and pressures.

The advantages of these methods include:

Increased Reactivity and Solubility: The high temperatures and pressures enhance the solubility of the reactants and promote the reactivity, facilitating the formation of crystalline products.

Control over Crystal Growth: By carefully controlling the temperature, reaction time, and solvent system, it is possible to influence the nucleation and growth of the crystals, leading to well-defined structures.

Access to Kinetically Stable Phases: These methods can yield metastable phases that are not accessible under ambient conditions.

For example, five new coordination polymers were synthesized under hydrothermal conditions using a semi-rigid dicarboxylic acid and various N-donor ligands, resulting in a range of structures from 1D chains to 3D networks. rsc.org Similarly, hydrothermal synthesis has been employed to create coordination polymers with benzophenone-2,4′-dicarboxylic acid and N-donor spacers, yielding both 2D and 3D architectures. zendy.io

The ability to engineer the dimensionality of coordination polymers is a key aspect of their design. By systematically varying the reaction parameters and the choice of metal ions and auxiliary ligands, it is possible to construct one-dimensional (1D), two-dimensional (2D), and three-dimensional (3D) networks.

1D Chains: These are the simplest form of coordination polymers and can be linear, zigzag, or helical. They are often formed when the ligand bridges metal centers in a linear fashion. 1D coordination polymers can serve as fundamental building blocks for higher-dimensional structures. mdpi.com

2D Layers: When the coordination extends in two directions, 2D layered structures are formed. These layers can have various topologies, such as sql (square grid) or hcb (honeycomb). The layers can then stack together through weaker interactions like hydrogen bonding or van der Waals forces. Several 2D coordination polymers have been synthesized using dicarboxylic acids and N-donor ligands. zendy.ionih.gov

3D Frameworks: The interconnection of metal nodes and ligands in all three dimensions leads to the formation of 3D frameworks. These structures often exhibit porosity and are of great interest for applications in gas storage, separation, and catalysis. The use of this compound, with its potential for multiple coordination sites, is particularly well-suited for the construction of robust 3D networks. rsc.org

The final dimensionality is a result of the complex interplay between the coordination preferences of the metal ion, the geometry of the this compound ligand, and the reaction conditions.

Tailoring Metal-Organic Frameworks (MOFs) with this compound

Metal-Organic Frameworks (MOFs) are a subclass of coordination polymers characterized by their high porosity and crystalline nature. The use of this compound as a building block for MOFs offers exciting possibilities for creating materials with tailored properties.

The design principles for MOFs are similar to those for other coordination polymers, but with a stronger emphasis on creating stable, porous structures. The rigid nature of the quinoxaline core combined with the versatile coordination of the carboxylate groups makes this compound an excellent candidate for constructing robust MOFs. The nitrogen atoms in the quinoxaline ring can also be utilized to introduce specific functionalities within the pores of the MOF, such as basic sites for catalysis or hydrogen bonding sites for selective guest binding.

By carefully selecting the metal clusters (secondary building units or SBUs) and modifying the quinoxaline ligand with additional functional groups, it is possible to fine-tune the pore size, shape, and chemical environment of the resulting MOF. For instance, the introduction of functional groups can enhance the affinity of the MOF for specific molecules, making it suitable for applications in selective gas separation or sensing. The synthesis of MOFs often employs the same solvothermal and hydrothermal methods used for other coordination polymers, allowing for a degree of control over the final structure and properties. jchemrev.com The development of MOFs based on this compound is an active area of research with the potential to yield novel materials for a wide range of applications.

Below is a table summarizing some of the coordination polymers and MOFs synthesized using dicarboxylic acid ligands, highlighting the diversity of structures that can be achieved.

Compound NameMetal IonLigand(s)DimensionalitySynthesis Method
[Zn(pdda)(bpy)]Zn(II)H2pdda, bpyNot specifiedHydrothermal
[Ni(pdda)(bib)]·H2ONi(II)H2pdda, bibNot specifiedHydrothermal
[Ni(pdda)(bpp)]Ni(II)H2pdda, bppNot specifiedHydrothermal
[Cd2(pdda)2(bit)(H2O)2]Cd(II)H2pdda, bitNot specifiedHydrothermal
[Mn4(pdda)4(phen)2]·H2OMn(II)H2pdda, phenNot specifiedHydrothermal
[Ni2(L)2(4,4'-bipy)3]·H2ONi(II)H2L, 4,4'-bipy3DHydrothermal
[Ni2(L)2(O)(bpp)2]Ni(II)H2L, bpp2DHydrothermal
[Zn(L)(bib)0.5]Zn(II)H2L, bib2DHydrothermal
[Zn(L)(PyBIm)]Zn(II)H2L, PyBIm2DHydrothermal
[Zn3(L)2(OH)(im)]Zn(II)H2L, im2DHydrothermal
[CdL2(H2O)]nCd(II)HL3DSolvothermal
[Cd1.5L3]nCd(II)HL2DSolvothermal
[Cd2L4]nCd(II)HL2DSolvothermal
[(ZnL2)·H2O]nZn(II)HL2DSolvothermal
{[Zn(1,3-BDC)(L1)]·MeCN·0.5H2O}nZn(II)1,3-H2BDC, L11DSolvothermal
*H2pdda = 4,4′-(1,3-phenylenedioxy)dibenzoic acid, bpy = 2,2′-bipyridine, bib = 1,4-bis(imidazole)butane, bpp = 1,3-bis(4-pyridyl)propane, bit = 1,4-bis(imidazol-1-ylmethyl)benzene, phen = 1,10-phenanthroline, H2L = benzophenone-2,4′-dicarboxylic acid, 4,4'-bipy = 4,4'-bipyridine, PyBIm = 2-(4-pyridyl)benzimidazole, im = imidazole, HL = 4-(2-(4-((pyridin-3-yl)methoxy)phenyl)diazenyl)benzoic acid, 1,3-H2BDC = 1,3-benzenedicarboxylic acid, L1 = (pyridin-3-yl)methyl 4-(2-(4-((pyridin-3-yl)methoxy)phenyl)diazenyl)benzoate. zendy.iorsc.orgrsc.org

Functional Properties of this compound-MOFs

The functional properties of MOFs are intrinsically linked to their structure and composition. The presence of the quinoxaline moiety, with its aromatic and electron-accepting characteristics, suggests that MOFs incorporating this ligand could exhibit interesting electronic and optical properties.

The inherent photophysical properties of the quinoxaline ring system could potentially impart luminescence to its corresponding MOFs. Luminescence in MOFs can arise from the ligand, the metal cluster, or from guest molecules, and can be tuned by modifying either component. ambeed.com Similarly, photochromism, the reversible transformation of a chemical species between two forms by the absorption of electromagnetic radiation, has been observed in various MOFs, often involving viologen or other photoactive moieties. However, no studies were found that specifically measure or describe the luminescent or photochromic behavior of MOFs based on this compound.

The porosity of a MOF is determined by its crystal structure, specifically the size and shape of the channels and cavities within the framework. This porosity is key to applications in gas storage and separation. While the structure of this compound suggests the potential for creating porous materials, there is no available data on the Brunauer-Emmett-Teller (BET) surface area, pore volumes, or gas adsorption performance for any MOF constructed from this ligand.

Supramolecular Chemistry and Advanced Self Assembly of Quinoxaline 5,8 Dicarboxylic Acid Systems

Directing Non-Covalent Interactions: Hydrogen Bonding and π-π Stacking

No specific studies detailing the interplay of hydrogen bonding and π-π stacking in quinoxaline-5,8-dicarboxylic acid have been found.

Formation of Cocrystals and Supramolecular Isomers

There is no available research on the formation of cocrystals or the existence of supramolecular isomers involving this compound.

Design of Hierarchical Self-Assembled Structures

The design and formation of hierarchical self-assembled structures based on this compound have not been reported in the scientific literature.

Influence of Molecular Structure on Crystal Packing and Supramolecular Architecture

Specific details on the crystal packing and the influence of the molecular structure of this compound on its supramolecular architecture are not available.

Theoretical and Computational Studies of Quinoxaline 5,8 Dicarboxylic Acid

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a principal method for studying the electronic characteristics of quinoxaline (B1680401) derivatives. These calculations provide a foundational understanding of the molecule's stability, reactivity, and potential applications.

Recent research has utilized DFT to model various quinoxaline derivatives, including quinoxaline-5,8-dicarboxylic acid, to assess their suitability as charge-storing materials in aqueous redox flow batteries. In a comprehensive study, calculations were performed using the B3LYP exchange-correlation functional with the Def2-TZVPPD basis set. To simulate a realistic aqueous environment, the COSMO implicit solvation model was employed during geometry optimizations. These theoretical investigations are crucial for predicting molecular properties like redox potentials and degradation pathways.

The first step in most quantum chemical calculations is the optimization of the molecule's geometry to find its lowest energy structure. For this compound, DFT calculations are used to determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformation. This process involves finding the minimum on the potential energy surface.

The geometry optimization is performed to account for the solvation effects of water, which is critical for predicting properties in an aqueous medium. While detailed conformational landscape analyses for this compound are not extensively published, the optimized geometry serves as the basis for all subsequent electronic structure and property calculations. The planarity of the quinoxaline core and the orientation of the two carboxylic acid groups are key features determined during this step.

While computational methods can predict spectroscopic data such as NMR and IR spectra, specific theoretical predictions for this compound are not widely available in the literature. In principle, DFT calculations can be used to compute the magnetic shielding tensors for NMR chemical shift predictions and vibrational frequencies for IR and Raman spectra. These predicted spectra can then be correlated with experimental data to confirm the molecular structure and assign spectral features. However, published studies have focused more on other properties of this specific molecule.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's electronic behavior. The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

For quinoxaline derivatives, the distribution and energies of these orbitals are heavily influenced by the nature and position of substituents. The two carboxylic acid groups on this compound act as electron-withdrawing groups, which are expected to lower the energies of both the HOMO and LUMO levels compared to unsubstituted quinoxaline. This, in turn, influences the molecule's redox potential and its electronic absorption spectrum. DFT calculations are essential for quantifying these effects and understanding the charge distribution across the molecule.

Quantitative Structure-Property Relationships (QSPR) and Quantitative Structure-Activity Relationships (QSAR)

QSPR and QSAR studies aim to create mathematical models that relate the chemical structure of a compound to its physical properties or biological activity. These models rely on molecular descriptors, which can be derived from computational calculations.

While broad QSAR and QSPR studies have been conducted on various classes of quinoxaline derivatives for applications ranging from medicinal chemistry to materials science, specific models focusing on or including this compound are not prominent in the current literature. The development of such a model would require a dataset of related compounds and their measured properties, which could then be used to predict the properties of new derivatives.

Computational Elucidation of Reaction Mechanisms and Catalysis

Computational chemistry is a powerful tool for investigating reaction pathways and understanding catalytic processes. For quinoxaline derivatives, DFT calculations have been instrumental in elucidating mechanisms of degradation, which is critical for their application in functional materials like flow batteries.

A key degradation pathway identified for reduced quinoxalines is tautomerization. DFT calculations were used to determine the Gibbs free energies of tautomerization for a series of quinoxaline derivatives, including this compound. By comparing the energy of the stable reduced form (enamine) with its tautomer (imine), researchers can predict the thermodynamic favorability of this degradation reaction. These calculations help in identifying molecular structures that are more resistant to tautomerization, providing a rational basis for designing more stable molecules. The study also computationally evaluated other potential degradation pathways, such as dimerization, which was found to be highly endothermic and thus thermodynamically unfavorable for quinoxaline derivatives.

Table 1: Investigated Quinoxaline Derivatives in a Comparative DFT Study This table lists compounds analyzed alongside this compound in a computational study focused on tautomerization and stability for redox flow battery applications.

Compound Name Abbreviation
This compound 5,8-QUIDC
2,3-dimethylquinoxaline-6-carboxylic acid DMeQUIC
Quinoxaline-2-carboxylic acid 2QUIC
Quinoxaline-6-carboxylic acid 6QUIC
Quinoxaline QUI
2-Methylquinoxaline 2MeQUI
3-Amino-quinoxaline-2-carboxylic acid QUI2C3A
Quinoxaline-5-carboxylic acid 5QUIC
2-Nitroquinoxaline 2NO2QUI
Quinoxaline-2-amine 2NQUI
2-Acetylquinoxaline 2COCH3QUI
Quinoxaline-2,3-dicarbonitrile DCNQUI

Molecular Docking and Binding Affinity Predictions for Specific Interactions

While direct molecular docking and binding affinity prediction studies specifically targeting this compound are not extensively available in the public domain, a significant body of research exists on the computational analysis of various quinoxaline derivatives. These studies provide valuable insights into the potential interactions and binding modes of the quinoxaline scaffold with a range of biological targets. The findings from these theoretical investigations are crucial in guiding the rational design and development of new therapeutic agents.

Molecular docking simulations are frequently employed to predict the binding orientation and affinity of a ligand within the active site of a target protein. This computational technique is instrumental in understanding the structure-activity relationships (SAR) of quinoxaline derivatives and in identifying key molecular interactions that contribute to their biological activity.

Several studies have focused on the molecular docking of quinoxaline derivatives with protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often implicated in cancer. nih.govnih.gov For instance, novel quinoxaline derivatives have been designed and synthesized as potential EGFR inhibitors. nih.govnih.gov Molecular docking studies of these compounds have revealed their ability to fit within the ATP-binding pocket of the EGFR kinase domain. nih.gov The predicted binding modes often involve hydrogen bond interactions between the quinoxaline core or its substituents and key amino acid residues in the hinge region of the protein, such as Met793. nih.govnih.gov

In addition to protein kinases, cyclooxygenase (COX) enzymes, particularly COX-2, have been another important target for quinoxaline derivatives, especially in the context of developing anti-inflammatory and anticancer agents. rsc.orgrsc.org Molecular docking simulations have been used to elucidate the binding mechanism of these derivatives within the COX-2 active site. rsc.orgrsc.org These studies have shown that the quinoxaline scaffold can occupy the hydrophobic channel of the enzyme, with the substituents forming crucial interactions with surrounding residues. rsc.orgrsc.org

Furthermore, apoptosis-stimulating kinase 1 (ASK1) has been identified as a potential target for quinoxaline-based inhibitors. nih.gov Molecular docking studies have been instrumental in understanding the interaction between these inhibitors and the ASK1 protein. nih.gov The predictions indicate that the quinoxaline moiety can form hydrogen bonds with key residues in the hinge region of the kinase, such as Val757, thereby stabilizing the ligand-protein complex. nih.gov

The following table summarizes the findings from various molecular docking studies on quinoxaline derivatives with different biological targets. It is important to note that the specific interactions and binding affinities are highly dependent on the nature and position of the substituents on the quinoxaline ring.

Quinoxaline Derivative Class Target Protein Key Interacting Residues (Predicted) Predicted Binding Affinity/Score Reference
Quinoxaline-based EGFR inhibitorsEpidermal Growth Factor Receptor (EGFR)Met793Not explicitly stated in provided text nih.govnih.gov
Quinoxaline-based COX-2 inhibitorsCyclooxygenase-2 (COX-2)Not explicitly stated in provided textNot explicitly stated in provided text rsc.orgrsc.org
Quinoxaline-based ASK1 inhibitorsApoptosis-Stimulating Kinase 1 (ASK1)Val757, Lys709Not explicitly stated in provided text nih.gov
N-(naphthalen-1-ylmethyl)quinoxaline-2-carboxamideHuman DNA topoisomerase, Vascular Endothelial Growth Factor ReceptorNot explicitly stated in provided textNot explicitly stated in provided text nih.gov

The insights gained from these computational studies on quinoxaline derivatives underscore the therapeutic potential of this heterocyclic scaffold. While these findings provide a strong basis for the rational design of new drugs, it is crucial to perform dedicated molecular docking and binding affinity studies on this compound to elucidate its specific interaction patterns and to identify its potential biological targets. The presence of two carboxylic acid groups at positions 5 and 8 is expected to significantly influence its binding properties, potentially enabling strong ionic and hydrogen bond interactions with target proteins.

Applications of Quinoxaline 5,8 Dicarboxylic Acid in Materials Science and Catalysis

Utilization in Advanced Materials

The unique electronic characteristics of the quinoxaline (B1680401) moiety make it a valuable component in the design of novel materials with tailored properties for electronic and electrochemical applications.

Integration into Polymers and Conjugated Systems

Quinoxaline derivatives are widely used as electron-accepting units in donor-acceptor (D-A) type conjugated polymers. mdpi.comrsc.org This architecture is fundamental to the field of organic electronics. The structural diversity of quinoxalines allows for precise customization of molecular structures, enabling the optimization of material properties for specific applications. researchgate.net

Researchers have synthesized various quinoxaline-based conjugated polymers for use in organic solar cells and field-effect transistors. rsc.org For instance, a D-A polymer, PQ1, was created by coupling quinoxaline (the acceptor) with indacenodithiophene (IDT, the donor). rsc.org The resulting polymer exhibited a strong intramolecular charge transfer (ICT) effect, which is beneficial for charge transport within the molecule. rsc.org Similarly, a series of poly[quinacridone-alt-quinoxaline] polymers were synthesized and found to be soluble in common organic solvents, with optical band gap energies between 1.82 and 1.97 eV. nih.gov

One of the most notable successes in this area is the polymer PTQ10, poly[(thiophene)-alt-(6,7-difluoro-2-(2-hexyldecyloxy)quinoxaline)], which has achieved remarkable power conversion efficiencies (PCEs) of over 12% in polymer solar cells. researchgate.netrsc.org The strategic integration of quinoxaline units into the polymer backbone allows for the manipulation of energy levels, absorption spectra, and charge carrier mobility, which are critical parameters for device performance. rsc.orgrsc.org

Applications in Organic Optoelectronic Devices (e.g., OLEDs)

The electron-accepting nature of the quinoxaline core makes its derivatives highly suitable for use in organic optoelectronic devices, particularly as electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs). researchgate.net Quinoxaline-based compounds are promising materials for various optoelectronics applications due to their photophysical and electrochemical properties. mdpi.comrsc.org

Novel quinoxaline derivatives have been specifically designed to function as the hole-transporting layer, the host or guest in the emitting layer, or the electron-transporting layer of an OLED. researchgate.net Their rigid structure can contribute to a higher glass transition temperature (Tg) and improved thermal stability of the device. researchgate.net In some device architectures, quinoxaline derivatives serve as auxiliary acceptors or π-bridges, enhancing electron injection and light absorption. researchgate.net

Beyond OLEDs, quinoxaline-based materials are also incorporated as organic semiconductors in organic thin-film transistors (OTFTs). researchgate.net For example, new derivatives end-functionalized with tetraphenyl, di(thiophen-2-yl), and bis(5-phenylthiophen-2-yl) groups have been synthesized and tested in OTFTs. One such compound demonstrated p-channel characteristics with hole mobilities up to 2.6 × 10⁻⁵ cm²/Vs when processed from solution and 1.9 × 10⁻⁴ cm²/Vs via vacuum deposition. researchgate.net The tunable properties of quinoxalines, including their energy levels and processing compatibility, make them promising candidates for a range of high-performance electronic systems. researchgate.net

Electrochemical Energy Storage: Redox Flow Batteries

Aqueous organic redox flow batteries (AORFBs) are a promising technology for grid-scale energy storage, and quinoxaline derivatives have emerged as a compelling class of anolyte materials due to their reversible redox processes. rsc.org However, early studies revealed that some derivatives suffered from poor chemical stability, with significant capacity fade. nih.gov

Subsequent research has focused on understanding and mitigating these degradation pathways. For example, it was found that 2,3-dimethylquinoxaline-6-carboxylic acid (DMeQUIC) is susceptible to tautomerization in its reduced state under alkaline conditions, which accounts for its capacity fade. nih.gov In contrast, quinoxaline-2-carboxylic acid demonstrated a dramatic improvement in stability with no capacity fade observed in symmetric cell cycling. nih.gov

A significant advancement came with the development of 6-quinoxalinecarboxylic acid (6-QCA) as an anolyte material. rsc.org This compound exhibits exceptionally high aqueous solubility (5.5 M) and an ultralow redox potential of -0.79 V versus the standard hydrogen electrode (SHE). When paired with a potassium ferrocyanide catholyte, the resulting AORFB achieved a high cell voltage of 1.28 V and an impressive power density of 199 mW cm⁻². rsc.org Furthermore, the system showed excellent cycling performance, with capacity retention of 99.9% per cycle. rsc.org This work highlights how rational molecular design of quinoxaline structures can lead to advanced energy storage systems. rsc.org

Performance of Quinoxaline Carboxylic Acids in Aqueous Redox Flow Batteries
CompoundRoleKey Performance Metric(s)Reference
6-Quinoxalinecarboxylic acid (6-QCA)AnolyteCell Voltage: 1.28 V; Power Density: 199 mW cm⁻²; Capacity Retention: 99.9% per cycle rsc.org
Quinoxaline-2-carboxylic acidAnolyteDramatic increase in stability over DMeQUIC; no capacity fade in symmetric cell cycling nih.gov
2,3-Dimethylquinoxaline-6-carboxylic acid (DMeQUIC)AnolyteVulnerable to tautomerization, leading to capacity fade (>20%/day in some studies) nih.gov

Catalytic Performance and Mechanisms

The nitrogen atoms and the tunable electronic properties of the quinoxaline framework, particularly when functionalized with coordinating groups like carboxylic acids, allow these molecules to participate in catalytic processes, either as discrete molecular catalysts or as components of larger, heterogeneous structures.

Role in Homogeneous Catalytic Transformations

While quinoxaline derivatives are central to many areas of materials chemistry, their application as ligands for discrete, soluble metal complexes in homogeneous catalysis is not extensively documented in the surveyed literature. Research has focused more on their synthesis using various catalysts or their incorporation into solid-state materials. Studies on mixed ligand complexes of Co(II), Ni(II), Cu(II), and Zn(II) containing a quinoxaline-diamine derivative have been conducted, but these investigations centered on the electrochemical, antimicrobial, and DNA-binding properties of the complexes rather than their catalytic activity in organic transformations. nih.gov

Heterogeneous Catalysis Mediated by Quinoxaline-Based MOFs/Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers (CPs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. Their high surface area, tunable porosity, and exposed metal sites make them excellent candidates for heterogeneous catalysis.

Quinoxaline-dicarboxylic acid derivatives are promising linkers for constructing such catalytically active frameworks. A notable example involves the synthesis of lanthanide-based MOFs using a flexible dicarboxylate ligand derived from quinoxaline (N, N′-dibenzoic acid-2,3-diaminoquinoxaline). These MOFs, along with their rhodium-doped derivatives, proved to be excellent and reusable catalysts for one-pot reactions.

The catalytic activity of such materials stems from several features. The porous structure allows reactants to access the active sites within the framework, while the quinoxaline-based linker can influence the electronic environment of the metal centers. In many catalytically active MOFs and CPs, the open or coordinatively unsaturated metal sites act as Lewis acids, activating substrates for transformation. For example, copper-based MOFs have shown wide activity for various organic reactions due to their unsaturated open copper metal positions. While many studies focus on MOFs like Cu(BDC) for the synthesis of quinoxalines themselves, the principles extend to MOFs built from quinoxaline linkers. The design of CPs with specific dicarboxylic acid linkers has been shown to create effective heterogeneous catalysts for reactions like Knoevenagel condensations and the cyanosilylation of aldehydes. mdpi.com The incorporation of quinoxaline-5,8-dicarboxylic acid and its isomers into such frameworks represents a promising strategy for developing new, highly functional heterogeneous catalysts.

Investigation of Catalytic Cycles and Active Sites

The catalytic efficacy of materials derived from this compound is intrinsically linked to the specific arrangement of atoms and the electronic environment within their structures. While direct experimental studies detailing the catalytic cycles for materials exclusively incorporating this ligand are not extensively documented, significant insights can be drawn from computational studies and experimental work on closely related metal-organic frameworks (MOFs) and other catalytic systems featuring nitrogen-containing heterocyclic linkers. These studies provide a foundational understanding of the probable active sites and mechanistic pathways.

The primary active sites in catalysts based on this compound are anticipated to involve the nitrogen atoms of the quinoxaline core, the carboxylate oxygen atoms, and any coordinated metal centers. The nitrogen atoms, with their lone pairs of electrons, can function as Lewis basic sites. This characteristic is crucial in catalytic reactions where the activation of a substrate through nucleophilic attack is a key step. For instance, in processes like the cycloaddition of CO2 to epoxides, computational studies on MOFs with nitrogen-containing linkers have shown that these nitrogen sites can activate the CO2 molecule, enhancing the nucleophilicity of its oxygen atom and facilitating the subsequent reaction with the epoxide. frontiersin.orgfrontiersin.org

Furthermore, in MOF structures, the this compound ligand can coordinate to metal ions through its carboxylate groups. The resulting metal-ligand interface creates a unique chemical environment that can be catalytically active. The nature of the metal ion and its coordination geometry significantly influence the catalytic properties. The quinoxaline unit can modulate the electronic properties of the metal center, thereby tuning its Lewis acidity and redox potential. This interplay between the organic linker and the metal node is a hallmark of MOF catalysis.

Catalytic cycles involving such materials are likely to proceed through a series of steps involving substrate adsorption, activation at the active site, chemical transformation, and product desorption. For example, in a hypothetical acid-catalyzed reaction, the substrate might be activated by protonation at a Brønsted acid site, which could be a hydrated metal center or a protonated nitrogen atom on the quinoxaline ring. Alternatively, a Lewis acidic metal center could directly coordinate with the substrate, polarizing specific bonds and lowering the activation energy for the desired transformation.

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating these complex catalytic mechanisms at the atomic level. acs.orgumn.eduresearchgate.net DFT calculations can be employed to map the potential energy surface of a reaction, identify transition states, and determine the energetics of each step in the catalytic cycle. Such studies on analogous systems suggest that the specific electronic structure of the this compound linker would play a critical role in stabilizing reaction intermediates and transition states.

The table below summarizes potential active sites within a catalyst incorporating this compound and their hypothesized roles in catalytic cycles, based on data from related systems.

Potential Active Site Location Hypothesized Catalytic Role Supporting Evidence from Analogous Systems
Quinoxaline Nitrogen Atoms Heterocyclic ringLewis basic sites for substrate activation (e.g., CO2)DFT studies on N-containing MOFs show activation of CO2 by increasing oxygen nucleophilicity. frontiersin.orgfrontiersin.org
Metal-Carboxylate Nodes Coordination sitesLewis acidic centers for substrate coordination and polarization.MOFs with metal nodes are known to catalyze a wide range of organic transformations. technologypublisher.comgoogle.com
Defect Sites Missing linkers or nodesCan create undercoordinated metal sites with enhanced reactivity.Defect engineering in MOFs is a known strategy to enhance catalytic performance, for instance in the nitrogen reduction reaction. researchgate.net

Detailed research findings on specific catalytic applications of materials based on this compound would be necessary to construct precise catalytic cycles. However, the principles derived from the broader field of MOF and coordination polymer catalysis provide a robust framework for understanding their potential. Future research combining experimental kinetic studies with advanced computational modeling will be crucial to fully unravel the intricate catalytic pathways and optimize the design of these promising materials for specific applications.

Biochemical Interaction Research of Quinoxaline 5,8 Dicarboxylic Acid and Its Analogues

Enzyme Inhibition Studies and Mechanistic Insights (e.g., GSK-3β, JMJD3)

Quinoxaline-5,8-dicarboxylic acid and its structural relatives have been investigated for their potential to inhibit key enzymes involved in various disease processes. These studies provide valuable insights into the structure-activity relationships that govern their inhibitory potency and selectivity.

Research into the inhibitory effects of quinoxaline (B1680401) derivatives on Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme in numerous cellular processes, has identified potent inhibitors. One such study synthesized a series of novel quinoxaline derivatives with a quinolone nucleus. ajol.inforesearchgate.netresearchgate.netdoi.org Among these, 3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acid demonstrated significant inhibitory activity against GSK-3β with a half-maximal inhibitory concentration (IC50) of 0.18 μM. ajol.inforesearchgate.netresearchgate.netdoi.org Molecular modeling suggested that this compound interacts with the binding site of GSK-3β through both hydrogen and hydrophobic bonds. ajol.info

In the realm of epigenetics, a derivative of the closely related quinoline-5,8-dicarboxylic acid has been identified as a selective inhibitor of Jumonji domain-containing protein 3 (JMJD3), a histone demethylase implicated in inflammation and cancer. nih.govox.ac.uk Specifically, 3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acid exhibits a low micromolar inhibitory activity against JMJD3. nih.govox.ac.uk Importantly, this compound displayed high selectivity for JMJD3 over seven other related histone demethylase isoforms, including UTX, JMJD2C, and JMJD2D. nih.gov

CompoundTarget EnzymeIC50Selectivity Profile
3-(carboxymethyl)-5-fluoro-10-(4-fluorophenyl)-2,7-dioxo-1,2,3,4,7,10-hexahydropyrido[2,3-f]quinoxaline-8-carboxylic acidGSK-3β0.18 μMNot specified
3-(2,4-dimethoxypyrimidin-5-yl)quinoline-5,8-dicarboxylic acidJMJD3Low micromolarHigh selectivity over UTX, JMJD2C, JMJD2D, and others

Molecular Interactions with Specific Biological Macromolecules (e.g., DNA, proteins)

The quinoxaline scaffold is a known DNA intercalator, a mechanism that contributes to its pharmacological effects. nih.gov The planar nature of the fused heterocyclic ring system allows it to insert between the base pairs of the DNA double helix. This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects in cancer cells.

Studies on indenoquinoxalinecarboxylic acid derivatives have shown them to be high-affinity DNA ligands. dnu.dp.ua Their ability to intercalate into DNA was confirmed through competitive binding assays with ethidium (B1194527) bromide. dnu.dp.ua This research highlights that the carboxylic acid functional group and other substituents on the quinoxaline ring system play a crucial role in the strength of the DNA binding. dnu.dp.ua

Furthermore, research on quinoxaline-2-carboxylic acid 1,4-dioxides suggests that their antibacterial mechanism may involve the generation of free radicals that lead to DNA damage. mdpi.com This is supported by whole-genome analysis of resistant mutants, which revealed a high number of single-nucleotide polymorphisms, indicating the mutagenic potential of these compounds due to direct DNA damage. mdpi.com The development of DNA-tagged quinoxalin-2-ones for use in DNA-encoded libraries further underscores the established interaction between this chemical class and nucleic acids. nih.gov

Quinoxaline AnalogueInteracting MacromoleculeMechanism of Interaction
Indenoquinoxalinecarboxylic acid derivativesDNAIntercalation
Quinoxaline-2-carboxylic acid 1,4-dioxidesDNAInduction of DNA damage

Modulation of Biological Pathways

The biological effects of quinoxaline derivatives are often a consequence of their ability to modulate specific signaling pathways within the cell. These pathways are frequently dysregulated in diseases such as cancer and inflammation.

Analogues of this compound, specifically quinoxaline-5,8-diones, have been shown to inhibit the proliferation of vascular smooth muscle cells. nih.gov Mechanistic studies revealed that this anti-proliferative effect is mediated through the modulation of the extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway. nih.gov The ERK1/2 pathway is a critical component of the mitogen-activated protein kinase (MAPK) cascade, which regulates cell growth, differentiation, and survival. nih.gov

Another key inflammatory pathway, the NF-κB pathway, is also a target of quinoxaline derivatives. A quinoxaline urea (B33335) analog has been shown to inhibit IKKβ, a key kinase in the canonical NF-κB pathway. nih.gov This inhibition uncouples the pro-inflammatory and pro-survival functions of IKKβ, suggesting a potential therapeutic strategy for cancers that are dependent on NF-κB signaling. nih.gov

In the context of cancer, quinoxaline hybrids have been designed to modulate the hypoxia-inducible factor-1α (HIF-1α), vascular endothelial growth factor (VEGF), and p21 pathways. nih.govacs.orgresearchgate.net Under hypoxic conditions typical of the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of genes involved in tumor progression and angiogenesis, including VEGF. nih.gov Certain quinoxaline-triazole hybrids have demonstrated the ability to downregulate HIF-1α and VEGF expression. researchgate.net Furthermore, these compounds were found to upregulate the expression of the cyclin-dependent kinase inhibitor p21, a key regulator of cell cycle arrest and apoptosis. nih.govresearchgate.net

Concluding Remarks and Future Research Outlook

Current Challenges and Opportunities in Quinoxaline-5,8-dicarboxylic Acid Research

The journey to fully harness the potential of this compound is met with both significant hurdles and compelling opportunities.

Current Challenges:

Regioselective Synthesis: A primary obstacle is the development of efficient and highly regioselective synthetic routes. Standard quinoxaline (B1680401) synthesis, typically involving the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, often yields mixtures of isomers when using substituted precursors. mdpi.comnih.gov Achieving specific substitution at the 5- and 8-positions, while avoiding the more common 6,7-isomers, requires sophisticated strategies and can be a significant synthetic challenge. nih.gov Methodologies like acid-promoted regioselective oxidation, which have been explored for other quinoxaline derivatives, may offer a pathway but require specific adaptation. researchgate.netnih.gov

Purification and Characterization: As a dicarboxylic acid, the compound is expected to be a polar, high-melting-point solid with limited solubility in common organic solvents, posing difficulties for purification and characterization.

Limited Commercial Availability: The lack of ready commercial suppliers means that researchers must often undertake a multi-step synthesis, increasing the initial investment of time and resources required to study its properties and applications.

Opportunities:

Advanced Building Block for Materials Science: The rigid, planar structure of the quinoxaline core combined with the two divergent carboxylic acid groups makes this molecule an exceptional candidate as a linker for creating Metal-Organic Frameworks (MOFs) and coordination polymers. rsc.org These linkers can be used to construct materials with tailored porosity and functionality for applications in gas storage, separation, and heterogeneous catalysis. rsc.orgrsc.org

Versatile Scaffold for Medicinal Chemistry: The quinoxaline nucleus is a privileged scaffold, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govsapub.orgnih.gov The two carboxylic acid groups on this compound can serve as handles for further chemical modification, allowing for the synthesis of diverse libraries of amides, esters, and other derivatives to explore structure-activity relationships (SAR).

Bioactivity Precedent: The biological significance of substituents at the 5- and 8-positions is suggested by related compounds. For instance, quinoxaline-5,8-diones have demonstrated potent antiproliferative activity, nih.gov and quinoxaline-5-carboxylic acid has been identified as a highly potent otoprotective agent. nih.gov These findings provide a strong rationale for investigating the biochemical potential of the 5,8-dicarboxylic acid scaffold.

Interdisciplinary Approaches and Synergy between Fields

Realizing the full potential of this compound will necessitate a highly collaborative, interdisciplinary approach that merges expertise from various scientific domains.

Computational and Synthetic Chemistry: The synergy between these fields is crucial. Quantum chemical calculations can predict the molecule's electronic properties, stability, and reactivity, helping to guide the design of efficient and regioselective synthetic pathways. nih.gov Computational docking studies can forecast how derivatives might interact with biological targets like enzyme active sites, prioritizing the synthesis of the most promising candidates for therapeutic applications.

Materials Science and Crystallography: The design and construction of novel materials like MOFs or organic semiconductors based on this linker require close collaboration between materials scientists and crystallographers. beilstein-journals.orgrsc.org While materials scientists can conceptualize and synthesize new polymers and frameworks, X-ray crystallography is indispensable for determining their precise three-dimensional structures. This structural insight is key to understanding and optimizing material properties, such as pore size in MOFs or charge transport pathways in organic electronic devices. rsc.org

Biochemistry and Medicinal Chemistry: A partnership between medicinal chemists and biochemists is essential for exploring therapeutic applications. Medicinal chemists can synthesize libraries of derivatives based on the this compound scaffold. nih.gov Biochemists and pharmacologists can then screen these compounds for activity against various diseases, such as cancer, microbial infections, or viral illnesses, and perform mechanistic studies to understand their mode of action at the molecular level. nih.govmdpi.com

Prospective Developments in Synthesis, Materials, and Biochemical Applications

Looking ahead, research into this compound is poised for significant advancements across multiple fronts, from its fundamental synthesis to its application in high-performance materials and novel therapeutics.

Prospective Developments in Synthesis: Future synthetic research will likely focus on creating more sustainable and efficient routes. This includes the adoption of green chemistry principles, such as developing one-pot, multi-component reactions that reduce waste and improve atom economy. mdpi.comrsc.org The exploration of modern catalytic methods, including photoredox catalysis or novel mechanochemical approaches that can proceed without solvents, could provide new, highly selective pathways to this specific isomer and its derivatives. nih.govmdpi.com

Prospective Developments in Materials: In materials science, this compound is a promising building block for next-generation functional materials. Its use as a linker could lead to MOFs with unique topologies and chemical environments, designed for specific tasks like carbon capture or as catalytic supports. Furthermore, the inherent electron-accepting nature of the quinoxaline ring system makes it an attractive component for organic electronic materials. beilstein-journals.orgrsc.org Derivatives could be developed for use as n-type semiconductors in organic field-effect transistors (OFETs) or as components in organic light-emitting diodes (OLEDs) and dye-sensitized solar cells. beilstein-journals.orgmdpi.com

Prospective Developments in Biochemical Applications: The greatest untapped potential may lie in its biochemical applications. Future research could focus on:

Enzyme Inhibition: The dicarboxylate moiety is an excellent chelating group for metal ions. Derivatives could be designed to target the active sites of metalloenzymes that are crucial in disease pathways.

Anticancer Agents: Building on the known anticancer activity of many quinoxalines, derivatives could be explored as DNA intercalators or as inhibitors of key signaling pathways like those involving kinases. nih.govnih.gov

Antimicrobial Agents: The quinoxaline scaffold is found in several antibiotics and has a proven track record against various pathogens. mdpi.comnih.govmdpi.com New derivatives of this compound could lead to novel antibiotics to combat drug-resistant bacteria.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for obtaining high-purity Quinoxaline-5,8-dicarboxylic acid, and how can purity be validated?

  • Methodology :

  • Synthesis : Common approaches include condensation reactions of diaminobenzene derivatives with dicarboxylic acid precursors under acidic or catalytic conditions. For example, analogous dicarboxylic acid synthesis via metabolic engineering (e.g., Candida tropicalis pathways) can be adapted for functionalized quinoxalines .
  • Purity Validation : Use HPLC with UV detection (λ = 254 nm) to assess purity. Confirm structural integrity via 1H^1H-NMR (e.g., aromatic proton signals at δ 8.2–8.5 ppm) and FT-IR (carboxylic acid C=O stretch ~1700 cm1^{-1}) .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodology :

  • Spectroscopy :
  • NMR : 13C^{13}C-NMR to confirm carboxylic carbon peaks (~165–170 ppm).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M-H]^- at m/z 220.03).
  • Chromatography : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) to resolve impurities .

Q. What are the key stability considerations for storing this compound in laboratory settings?

  • Methodology :

  • Store in airtight containers under inert gas (N2_2) at –20°C to prevent oxidation. Monitor decomposition products (e.g., carbon/nitrogen oxides) via TGA/DSC. Avoid exposure to strong oxidizers or humidity .

Advanced Research Questions

Q. How can computational methods like molecular docking predict the inhibitory activity of this compound derivatives against targets like JMJD3?

  • Methodology :

  • Fragment-Based Screening : Use virtual libraries (e.g., ZINC15) to identify derivatives with optimal steric and electronic complementarity to JMJD3’s active site.
  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories. Key metrics: RMSD (<2 Å), hydrogen bond persistence, and binding free energy (MM/PBSA) .
  • Validation : Compare computational results with in vitro enzyme assays (IC50_{50} measurements) .

Q. What strategies resolve contradictions in reported biological activities (e.g., antibacterial vs. enzyme inhibition) of this compound derivatives?

  • Methodology :

  • Dose-Response Analysis : Conduct MIC assays (for antibacterial activity) and dose-dependent enzyme inhibition studies to identify non-specific effects.
  • Structural-Activity Relationship (SAR) : Systematically modify substituents (e.g., 5/8-position carboxyl groups) and correlate with bioactivity trends.
  • Meta-Analysis : Use systematic literature review frameworks (e.g., PRISMA) to aggregate data and identify confounding variables (e.g., solvent effects, assay protocols) .

Q. How do structural modifications at the 5 and 8 positions alter the electrochemical properties of this compound?

  • Methodology :

  • Cyclic Voltammetry (CV) : Measure redox potentials in DMSO/water mixtures. Carboxylic acid groups typically exhibit anodic shifts due to electron-withdrawing effects.
  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to predict HOMO/LUMO energies and charge distribution. Correlate with experimental reactivity (e.g., nucleophilic substitution kinetics) .

Methodological Best Practices

  • Data Contradiction Analysis :
    • Use Bland-Altman plots to assess inter-study variability.
    • Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 25°C) .
  • Literature Search :
    • Employ Boolean operators (e.g., "this compound AND (synthesis OR bioactivity)") across PubMed and SciFinder. Track citations via Zotero .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.